N-ethyl-N-(2-methylphenyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-ethyl-N-(2-methylphenyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with a unique structure that includes both aromatic and heterocyclic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-(2-methylphenyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of N-ethyl-N-(2-methylphenyl)amine with 4-methylbenzoyl chloride to form an intermediate, which is then cyclized to produce the final compound. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N-(2-methylphenyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the aromatic rings, using reagents like sodium hydroxide or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
N-ethyl-N-(2-methylphenyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-ethyl-N-(2-methylphenyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-N-(2-methylphenyl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide
- N-ethyl-N-(2-methylphenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide
- N-ethyl-N-(2-methylphenyl)-1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxamide
Uniqueness
N-ethyl-N-(2-methylphenyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to its specific substitution pattern and the presence of both ethyl and methyl groups. This unique structure can lead to distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C21H24N2O2 |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
N-ethyl-N-(2-methylphenyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H24N2O2/c1-4-22(19-8-6-5-7-16(19)3)21(25)17-13-20(24)23(14-17)18-11-9-15(2)10-12-18/h5-12,17H,4,13-14H2,1-3H3 |
InChI Key |
XKPHVRGMZSWDRB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC=C1C)C(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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